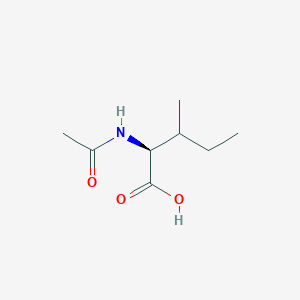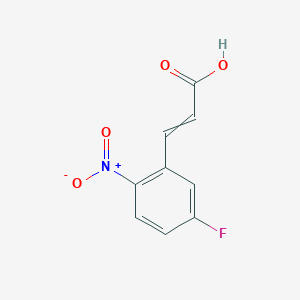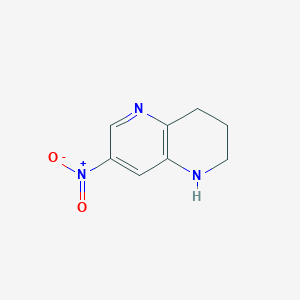
2-Fluoro-5-iodocinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-iodocinnamic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of both fluorine and iodine atoms attached to the aromatic ring of the cinnamic acid structure
準備方法
The synthesis of 2-Fluoro-5-iodocinnamic acid typically involves the introduction of fluorine and iodine substituents onto the cinnamic acid backbone. One common synthetic route includes the halogenation of cinnamic acid derivatives. The reaction conditions often involve the use of halogenating agents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective halogenation.
Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The process would require optimization of reaction parameters to achieve high yield and purity, as well as efficient separation and purification techniques to isolate the desired product.
化学反応の分析
2-Fluoro-5-iodocinnamic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols. Typical reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation would produce a carboxylic acid.
科学的研究の応用
2-Fluoro-5-iodocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogen substituents make it a valuable intermediate in the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to naturally occurring cinnamic acid derivatives.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It is utilized in the development of new materials, such as polymers and coatings, where its halogenated structure imparts desirable properties like increased stability and resistance to degradation.
作用機序
The mechanism by which 2-Fluoro-5-iodocinnamic acid exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine and iodine atoms can influence the compound’s binding affinity to enzymes or receptors, potentially altering their activity. For example, the compound may inhibit enzyme activity by binding to the active site and preventing substrate access. Additionally, its halogen substituents can participate in halogen bonding interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
2-Fluoro-5-iodocinnamic acid can be compared to other halogenated cinnamic acids, such as:
2-Fluoro-5-iodobenzoic acid: Similar in structure but lacks the alkene group present in cinnamic acids.
2-Fluoro-5-bromocinnamic acid: Contains a bromine atom instead of iodine, which can result in different reactivity and binding properties.
2-Chloro-5-iodocinnamic acid: Substitution of fluorine with chlorine can affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the combination of fluorine and iodine substituents, which can impart distinct chemical and biological properties compared to other halogenated derivatives.
特性
分子式 |
C9H6FIO2 |
|---|---|
分子量 |
292.04 g/mol |
IUPAC名 |
3-(2-fluoro-5-iodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6FIO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13) |
InChIキー |
LAHXKRBJIXBSMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1I)C=CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N'-[(4-ethylphenyl)carbonyl]benzohydrazide](/img/structure/B12443031.png)
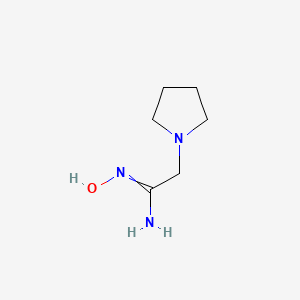
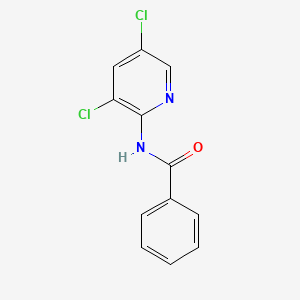
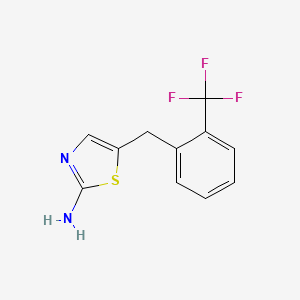
![Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B12443050.png)
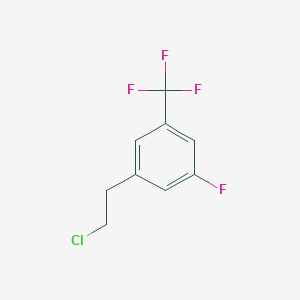
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B12443064.png)
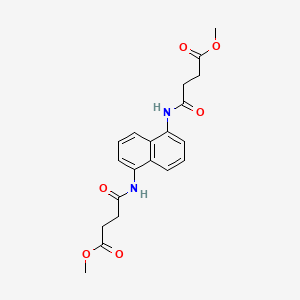

![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B12443080.png)
